(Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-4-29-21(26)18-12(2)13(3)31-20(18)23-10-15(9-22)19-24-17(11-30-19)14-5-7-16(8-6-14)25(27)28/h5-8,10-11,23H,4H2,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCIHGEHLYIRN-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.52 g/mol. The structure features a thiazole ring, a cyano group, and a nitrophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H18N4O4S2 |
| Molecular Weight | 454.52 g/mol |
| CAS Number | 577982-52-6 |
Synthesis
The synthesis of this compound typically involves several steps, including the condensation of appropriate starting materials under specific reaction conditions. The most common method includes:
- Condensation Reaction : The reaction between 2-aminobenzenethiol and aldehydes or ketones.
- Cyclization : Formation of the thiazole ring through cyclization reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Reaction Conditions
- Catalysts : Brønsted acids like TsOH·H₂O are often used to facilitate the condensation reaction.
- Solvents : Common solvents include ethanol or other polar aprotic solvents.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Proteus mirabilis and Serratia marcescens
Inhibition zones were measured using standard agar diffusion methods, demonstrating promising antibacterial activity.
Anti-inflammatory Activity
In vitro studies have assessed the anti-inflammatory properties of thiazole derivatives. The compound's ability to inhibit carrageenan-induced edema in animal models suggests potential therapeutic applications in treating inflammatory diseases.
The proposed mechanism involves interaction with specific enzymes and receptors. The thiazole ring may inhibit enzyme activity through competitive inhibition, while the cyano and nitrophenyl groups enhance binding affinity via hydrogen bonding and π-π interactions.
Study 1: Synthesis and Evaluation
A study published in the European Journal of Medicinal Chemistry evaluated novel thiazole compounds for their biological activities, including this compound. The results indicated significant anti-inflammatory effects alongside antibacterial properties against multiple strains of bacteria .
Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests that this compound may have potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of (Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate and Analogues
*Calculated based on substituent differences from compound.
Key Observations:
Thiazole Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the 2,4-dimethylphenyl group in the compound, which is electron-donating. This difference may alter charge distribution, affecting binding to biological targets or catalytic sites . The 4-nitrophenylamino group in ’s Compound 25 shares the nitro functionality but is appended to a benzamide scaffold. This suggests nitro groups are prioritized in pharmacophore design, likely for enhancing stability or target affinity .
Core Structure Implications :
- The thiophene carboxylate core (target and compounds) offers distinct π-conjugation and solubility profiles compared to the benzamide backbone ( compounds). Thiophene derivatives often exhibit improved metabolic stability over benzene analogs, a critical factor in drug development .
Functional Group Synergy: The cyano-vinylamino linker in the target compound and analog may facilitate π-stacking or hydrogen bonding, whereas ’s thioether and isoxazole groups could modulate redox activity or steric interactions .
Nitro groups in such contexts are often associated with enzyme inhibition (e.g., kinase or protease targets) .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions to ensure high yield and purity?
The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:
- Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group .
- Condensation : The active methylene group undergoes Knoevenagel condensation with 4-nitrophenyl-substituted benzaldehyde in toluene, catalyzed by piperidine and acetic acid. Reaction completion occurs within 5–6 hours at reflux .
- Purification : Recrystallization with ethanol yields the product (72–94% purity). Optimizing molar ratios of reagents and monitoring reaction time are critical to minimizing byproducts .
Q. How can researchers confirm the structural identity and stereochemistry of this compound using spectroscopic and analytical techniques?
Q. What in vitro assays are appropriate for evaluating biological activities (e.g., antioxidant, anti-inflammatory) of this compound?
- Antioxidant Assays :
- Anti-inflammatory Evaluation :
- Controls : Include vehicle (e.g., DMSO) and reference drug controls to validate assay specificity .
Advanced Research Questions
Q. What mechanistic insights explain the role of piperidine and acetic acid in the Knoevenagel condensation step?
- Piperidine acts as a base, deprotonating the active methylene group to form a nucleophilic enolate.
- Acetic Acid protonates intermediates, stabilizing the transition state and accelerating imine formation.
- Optimization : Adjusting the piperidine:acetic acid ratio (e.g., 1:2) enhances regioselectivity for the (Z)-isomer. Kinetic studies (e.g., monitoring by TLC) can identify optimal catalytic conditions .
Q. How can researchers address challenges in isolating the (Z)-isomer, and what strategies minimize stereochemical contamination?
- Chromatographic Separation : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to resolve (Z)- and (E)-isomers.
- Crystallization : Differential solubility in ethanol at low temperatures favors (Z)-isomer precipitation .
- HPLC Analysis : Employ a chiral column (e.g., Chiralpak IA) with a hexane:isopropanol mobile phase to assess stereochemical purity .
Q. What computational methods predict the compound’s electronic properties or binding interactions with biological targets?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., antioxidant activity). Basis sets like B3LYP/6-311+G(d,p) are suitable .
- Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) using AutoDock Vina. Validate with experimental IC₅₀ data from anti-inflammatory assays .
Q. How do structural modifications (e.g., nitro group position, cyano substitution) influence bioactivity?
- Nitro Group : Electron-withdrawing effects at the 4-position enhance anti-inflammatory activity by stabilizing charge-transfer complexes with COX-2 .
- Cyano Group : Increases electrophilicity, improving radical scavenging in antioxidant assays. Replace with carboxyl groups to study polarity-activity relationships .
- SAR Strategies : Synthesize analogs using substituted benzaldehydes (e.g., 3-nitro, 4-fluoro) and compare bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
